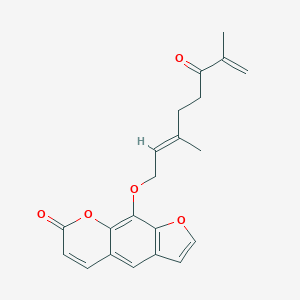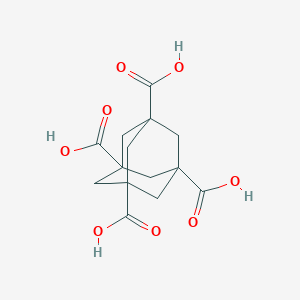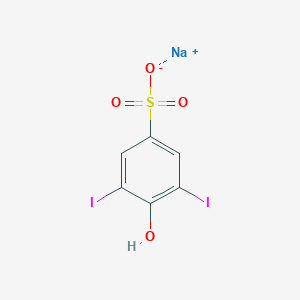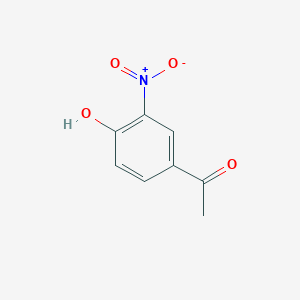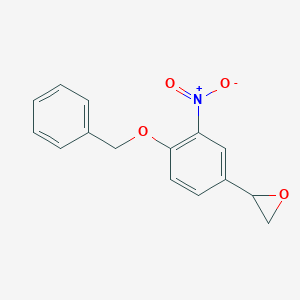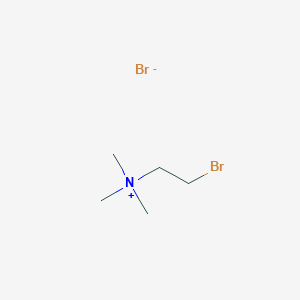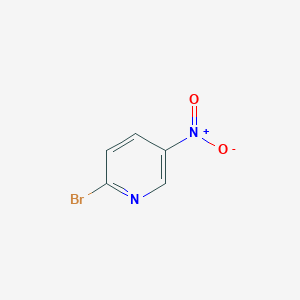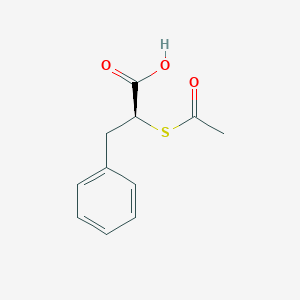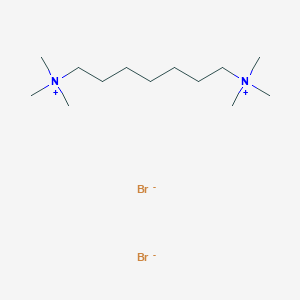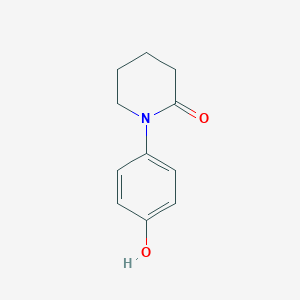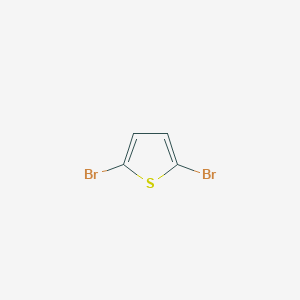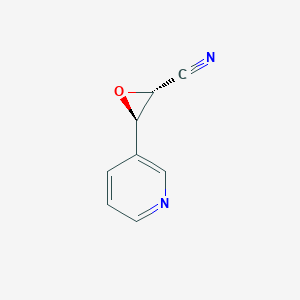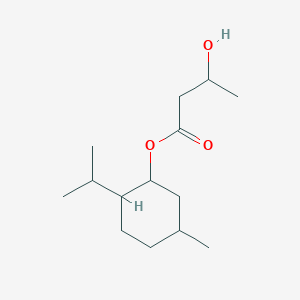
1-Methoxy-4-nitro-5-(2-nitroethenyl)-2-phenylmethoxybenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Benzyloxy-3-methoxy-6-beta-dinitrostyrene is a chemical compound with the molecular formula C16H14N2O6 and a molecular weight of 330.29 g/mol . It is a specialty product often used in proteomics research . The compound is characterized by its solid physical state and solubility in chloroform and dichloromethane .
Vorbereitungsmethoden
The synthesis of 4-Benzyloxy-3-methoxy-6-beta-dinitrostyrene involves several steps. The reaction conditions typically involve the use of strong acids like sulfuric acid and nitric acid at controlled temperatures to ensure the selective nitration of the compound . Industrial production methods may involve similar steps but on a larger scale, with optimized reaction conditions to maximize yield and purity .
Analyse Chemischer Reaktionen
4-Benzyloxy-3-methoxy-6-beta-dinitrostyrene undergoes various chemical reactions, including:
Wissenschaftliche Forschungsanwendungen
4-Benzyloxy-3-methoxy-6-beta-dinitrostyrene has several scientific research applications:
Wirkmechanismus
The mechanism of action of 4-Benzyloxy-3-methoxy-6-beta-dinitrostyrene involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways, leading to various biological effects . For example, it may interact with enzymes involved in oxidative stress or inflammation, modulating their activity and resulting in therapeutic benefits .
Vergleich Mit ähnlichen Verbindungen
4-Benzyloxy-3-methoxy-6-beta-dinitrostyrene can be compared with similar compounds such as:
4-Benzyloxy-3-methoxy-beta-nitrostyrene: This compound has a similar structure but lacks one of the nitro groups, resulting in different chemical and biological properties.
4-Benzyloxy-3-methoxy-6-alpha-dinitrostyrene: This isomer has the nitro group at the alpha position instead of the beta position, leading to variations in reactivity and applications.
The uniqueness of 4-Benzyloxy-3-methoxy-6-beta-dinitrostyrene lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs .
Eigenschaften
CAS-Nummer |
2426-89-3 |
|---|---|
Molekularformel |
C16H14N2O6 |
Molekulargewicht |
330.29 g/mol |
IUPAC-Name |
1-methoxy-4-nitro-5-[(Z)-2-nitroethenyl]-2-phenylmethoxybenzene |
InChI |
InChI=1S/C16H14N2O6/c1-23-15-9-13(7-8-17(19)20)14(18(21)22)10-16(15)24-11-12-5-3-2-4-6-12/h2-10H,11H2,1H3/b8-7- |
InChI-Schlüssel |
JSBRNDUJBKQPGF-FPLPWBNLSA-N |
SMILES |
COC1=C(C=C(C(=C1)C=C[N+](=O)[O-])[N+](=O)[O-])OCC2=CC=CC=C2 |
Isomerische SMILES |
COC1=C(C=C(C(=C1)/C=C\[N+](=O)[O-])[N+](=O)[O-])OCC2=CC=CC=C2 |
Kanonische SMILES |
COC1=C(C=C(C(=C1)C=C[N+](=O)[O-])[N+](=O)[O-])OCC2=CC=CC=C2 |
Synonyme |
1-Methoxy-4-nitro-5-(2-nitroethenyl)-2-(phenylmethoxy)benzene; _x000B_1-Benzyloxy-2-methoxy-5-nitro-4-(2-nitrovinyl)benzene; NSC 149887; |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


